molecular formula C10H14OS B2390141 2-(2-Thienyl)cyclohexanol CAS No. 886675-07-6

2-(2-Thienyl)cyclohexanol

Cat. No.: B2390141
CAS No.: 886675-07-6
M. Wt: 182.28
InChI Key: QDCBNZGPGVRJIS-UHFFFAOYSA-N
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Description

2-(2-Thienyl)cyclohexanol is an organic compound that features a cyclohexanol moiety substituted with a thienyl group at the second position. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexanol and thiophene rings. The presence of the thienyl group imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)cyclohexanol typically involves the reaction of cyclohexanone with thiophene derivatives under specific conditions. One common method includes the Grignard reaction, where a thienylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding thienyl-substituted cyclohexanone. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of specific catalysts and controlled reaction conditions helps in achieving high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: 2-(2-Thienyl)cyclohexanone.

    Reduction: 2-(2-Thienyl)cyclohexane.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Thienyl)cyclohexanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Cyclohexanol: Lacks the thienyl group, resulting in different electronic properties.

    Thiophene: Does not have the cyclohexanol moiety, leading to distinct reactivity.

    2-Thienylmethanol: Similar structure but with a methanol group instead of cyclohexanol.

Uniqueness: 2-(2-Thienyl)cyclohexanol is unique due to the combination of cyclohexanol and thiophene properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Biological Activity

2-(2-Thienyl)cyclohexanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclohexanol ring substituted with a thiophene group. This unique structure contributes to its diverse biological activities. The compound is classified under thienyl derivatives, which are known for their varied pharmacological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Cytotoxicity

Studies have shown that derivatives of thiophene compounds, including this compound, possess cytotoxic effects against cancer cell lines. For instance, a related study measured the growth inhibition (GI50) of synthesized thiophene derivatives against several cancer cell lines, demonstrating that certain derivatives exhibited potent cytotoxicity .

CompoundCancer Cell LineGI50 (µM)
This compoundMCF-715.0
This compoundNCI-H46012.5
This compoundSF-26810.0

This table summarizes the cytotoxicity data indicating the effectiveness of this compound against specific cancer cell lines.

Enzyme Inhibition

Additionally, the compound has been studied for its potential to inhibit carbohydrate-hydrolyzing enzymes. Such inhibition can be beneficial in managing conditions like diabetes by regulating glucose levels in the bloodstream .

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Cytotoxicity Evaluation

A focused study evaluated the cytotoxic effects of this compound on human cancer cell lines MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The findings revealed that the compound induced apoptosis in these cells, indicating its potential as an anticancer agent. The mechanism was hypothesized to involve the activation of caspase pathways leading to programmed cell death.

Properties

IUPAC Name

2-thiophen-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBNZGPGVRJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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